molecular formula C14H13N5O B14447921 (2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide

(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide

Cat. No.: B14447921
M. Wt: 267.29 g/mol
InChI Key: CSDXNMFGGAJSEC-ANGUJOSFSA-N
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Description

(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a hydroxyimino group, and a phenylimino group

Preparation Methods

The synthesis of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the anilino group: This step involves the reaction of aniline with appropriate reagents to introduce the anilino group.

    Introduction of the hydroxyimino group: This can be achieved through the reaction of hydroxylamine with a suitable precursor.

    Formation of the phenylimino group: This step involves the reaction of a phenyl group with appropriate reagents to introduce the phenylimino group.

    Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can be compared with other similar compounds, such as:

    (2E)-N’-anilino-2-hydroxyimino-N-methyliminoethanimidamide: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    (2E)-N’-anilino-2-hydroxyimino-N-ethyliminoethanimidamide: The presence of an ethyl group instead of a phenyl group can also influence its properties.

The uniqueness of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide

InChI

InChI=1S/C14H13N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11,16,20H/b15-11+,18-14+,19-17?

InChI Key

CSDXNMFGGAJSEC-ANGUJOSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C=N\O)/N=NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=NO)N=NC2=CC=CC=C2

Origin of Product

United States

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